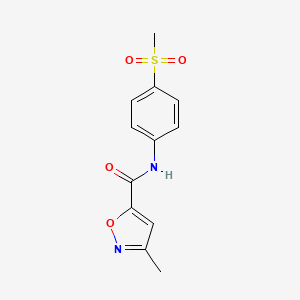
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” is a synthetic compound that belongs to the isoxazole family. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular weight of “3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” is 280.3. The structure of these compounds was characterized by mass spectra, 1H NMR, infrared, and single crystal X-ray diffraction .Chemical Reactions Analysis
Isoxazole synthesis often involves (3 + 2) cycloaddition reaction . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” were characterized by mass spectra, 1H NMR, infrared, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors and Antioxidant Activity A study by Alexiou and Demopoulos (2010) describes the design, synthesis, and in vitro activity of a series of substituted benzenesulfonamides, which are aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds are related to the chemotype of 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide and are explored for their potential in mitigating long-term diabetic complications due to their ARI activity and potent antioxidant potential in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).
Class III Antiarrhythmic Activity Ellingboe et al. (1992) reported on the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting selected compounds with potent activity and devoid of effects on conduction both in vitro and in vivo. This research points to the structural relevance of the methylsulfonylphenyl isoxazole motif in developing therapeutic agents for arrhythmia (Ellingboe et al., 1992).
Isoxazole Chemistry and Synthesis Research by Balasubramaniam, Mirzaei, and Natale (1990) explores the metalation and electrophilic quenching of isoxazoles bearing electron withdrawing groups, demonstrating a synthetically useful method for producing thioalkyl derivatives. This study underscores the utility of isoxazole frameworks in organic synthesis, particularly in the functionalization and diversification of isoxazole-based compounds (Balasubramaniam, Mirzaei, & Natale, 1990).
Insecticidal Activity Yu et al. (2009) prepared a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and explored their insecticidal activity, demonstrating the potential of isoxazole derivatives in agricultural applications. The study illustrates the chemoselective nucleophilic chemistry of these compounds and evaluates their efficacy against various insect pests (Yu et al., 2009).
Cancer Research Shaw et al. (2012) investigated a new series of N-phenyl-5-carboxamidyl isoxazoles for their anticancer activity, particularly against colon cancer. The research highlights one derivative's significant activity against mouse colon tumor cells and its mechanism involving the inhibition of JAK3/STAT3 signaling pathways, indicating the potential of isoxazole derivatives as chemotherapeutic agents (Shaw et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-N-(4-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-11(18-14-8)12(15)13-9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRHSWFJHVXELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)
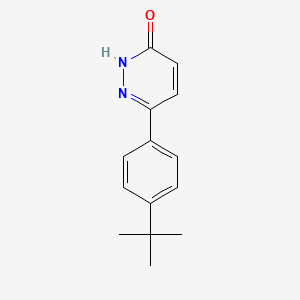

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)
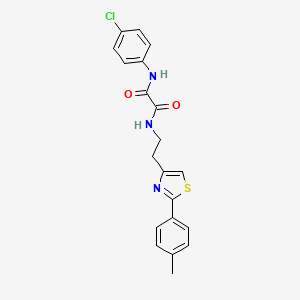
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)

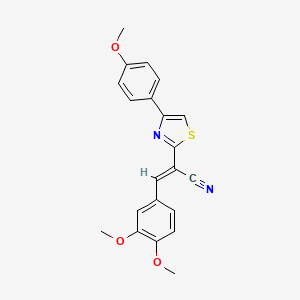
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)
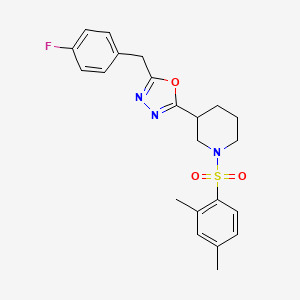
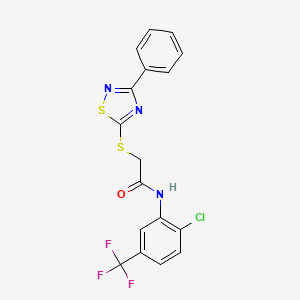
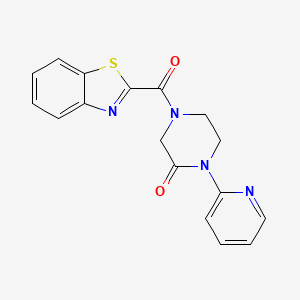
![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)
![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)